molecular formula C6H9F3O B1527232 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol CAS No. 1247678-41-6

2-Cyclopropyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B1527232
CAS No.: 1247678-41-6
M. Wt: 154.13 g/mol
InChI Key: AXXLTIFFBZPYDA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,1,1-trifluoropropan-2-ol, also known as CF3-CCOCH2CH2OH, is a colorless liquid. It has a molecular weight of 154.13 g/mol . The IUPAC name for this compound is 2-cyclopropyl-1,1,1-trifluoro-2-propanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F3O/c1-5(10,4-2-3-4)6(7,8)9/h4,10H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Cycloaddition Reactions

  • Cyclopropanation : Cyclopropanes can be formed via photolysis with suitable olefins, as demonstrated in the study of 2,2,2-trifluorodiazoethane, which is closely related to 2-Cyclopropyl-1,1,1-trifluoropropan-2-ol (Atherton & Fields, 1968).

Synthesis of β-CF3/SCF3-Substituted Carbonyls

  • Ring-Opening Cross-Coupling : The efficient synthesis of β-CF3- and β-SCF3-substituted carbonyl compounds via copper-catalyzed electrophilic trifluoromethylation and trifluoromethylthiolation of cyclopropanols has been demonstrated, showcasing the relevance of such structures in medicinal chemistry (Li et al., 2015).

Reactions with 1,3-Diketones

  • Ring-Opening Reactions : 1-Amino-2,3-diphenylcyclopropenium ions react with 1,3-dicarbonyl derivatives to form 2,4-cyclopentadien-1-ols, showing the potential for creating complex structures through the manipulation of cyclopropyl fragments (Yoshida et al., 1988).

Enantioselective Synthesis

  • Trifluoromethyl-Substituted Cyclopropanes : The use of 1-aryl-2,2,2-trifluorodiazoethanes has been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity, crucial for drug development (Denton et al., 2007).

Biocatalytic Strategies

  • Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene : Engineered myoglobin catalysts have been utilized for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes, highlighting the potential for biocatalytic routes in synthesizing fluorinated building blocks (Tinoco et al., 2017).

Corey-Chaykovsky Reactions

  • Trifluoromethyl Cyclopropanes Synthesis : This process uses fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation of nitro styrenes, creating a pathway for synthesizing cis-configured trifluoromethyl cyclopropanes (Hock et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H227, H302, H315, H319, and H335 . These codes correspond to various hazards, such as being combustible, harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

2-cyclopropyl-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-5(10,4-2-3-4)6(7,8)9/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXLTIFFBZPYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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